

In Vitro Application of NBI-35965: A Guide for Cell Culture Research

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B1676989

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of **NBI-35965**, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The following sections outline the mechanism of action, key experimental data, and step-by-step protocols for relevant cell-based assays.

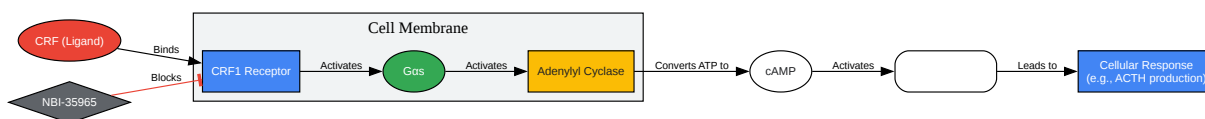
Introduction to NBI-35965

NBI-35965 is a small molecule antagonist that exhibits high affinity and selectivity for the CRF1 receptor.^{[1][2]} By blocking the binding of corticotropin-releasing factor (CRF) to its primary receptor, **NBI-35965** effectively inhibits the downstream signaling cascade, leading to a reduction in stress-related responses. In vitro studies have demonstrated its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) and adrenocorticotrophic hormone (ACTH).^[1] Its selectivity for CRF1 over the CRF2 receptor subtype makes it a valuable tool for investigating the specific roles of CRF1 in cellular processes and a potential therapeutic agent for stress-related disorders.^{[1][2][3]}

Mechanism of Action: CRF1 Receptor Antagonism

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon binding to the G-protein coupled CRF1 receptor, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological

responses such as the synthesis and release of ACTH from the pituitary gland. **NBI-35965** acts as a competitive antagonist at the CRF1 receptor, preventing CRF from binding and thereby inhibiting this signaling pathway.



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Caption: CRF1 Receptor Signaling Pathway and Inhibition by **NBI-35965**.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for **NBI-35965**.

Parameter	Receptor	Value	Reference
Binding Affinity (K _i)	CRF1	4 nM	[1][2]
CRF2	>10,000 nM	[1]	
Functional Potency (pIC ₅₀)	Inhibition of cAMP accumulation	CRF1	7.1
Inhibition of ACTH production	CRF1	6.9	

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to characterize the activity of **NBI-35965**.

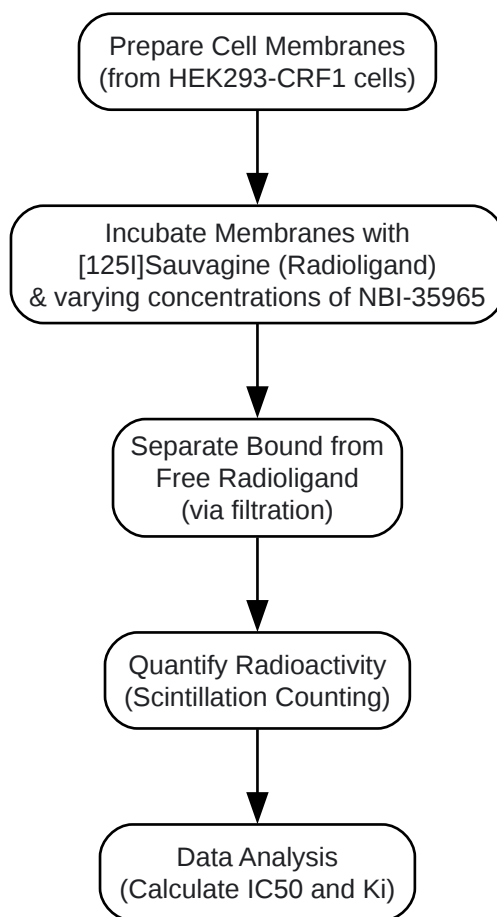
Cell Culture

- Recommended Cell Lines:

- HEK293 cells stably expressing human CRF1 receptor (HEK293-CRF1): Ideal for receptor binding and functional assays due to high and consistent receptor expression.[4][5][6][7]
- SH-SY5Y human neuroblastoma cells: Endogenously express functional CRF1 receptors and can be used as a more physiologically relevant model.[8]
- Culture Conditions:
 - Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - For stable cell lines, include the appropriate selection antibiotic (e.g., G418 or puromycin) in the culture medium to ensure continued receptor expression.
 - Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

CRF1 Receptor Binding Assay

This protocol determines the binding affinity of **NBI-35965** to the CRF1 receptor through competitive displacement of a radiolabeled ligand.



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Caption: Workflow for CRF1 Receptor Binding Assay.

Materials:

- HEK293-CRF1 cell membranes
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4
- Radioligand: [125I]Sauvagine or [125I]Tyr0-ovine CRF
- **NBI-35965** stock solution (in DMSO)
- Non-specific binding control: Unlabeled CRF (1 μM)
- 96-well filter plates (e.g., Millipore MultiScreen)

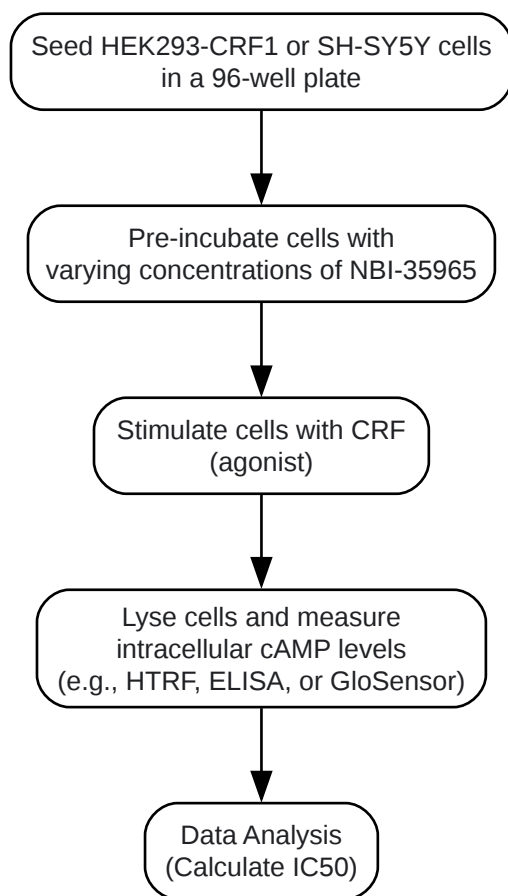
- Scintillation counter and scintillation fluid

Protocol:

- Prepare Cell Membranes: Homogenize HEK293-CRF1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 µL of binding buffer
 - 25 µL of **NBI-35965** at various concentrations (or vehicle for total binding, or unlabeled CRF for non-specific binding).
 - 25 µL of radioligand (e.g., [125I]Savagine at a final concentration of ~0.1-0.2 nM).
 - 100 µL of cell membrane suspension (typically 10-20 µg of protein per well).
- Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
- Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of **NBI-35965** and fit the data to a one-site competition model to determine the IC₅₀. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of **NBI-35965** to inhibit CRF-stimulated cAMP production.



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